Benzenepropanal, 4-formyl-
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Overview
Description
Benzenepropanal, 4-formyl-: is an organic compound with the molecular formula C10H10O2 . It is characterized by the presence of a benzene ring substituted with a propanal group and a formyl group at the para position. This compound is also known by other names such as 3-(4’-formylphenyl)propanal and 4-(3-oxopropyl)benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aerobic Oxidation: One method involves the aerobic oxidation of aldehydes to carboxylic acids in water using an inorganic-ligand-supported copper catalyst. This environmentally friendly method avoids the need for expensive and toxic organic ligands.
Reduction of p-Carboxybenzoyl Chloride: Another method involves synthesizing p-carboxybenzoyl chloride from terephthalic acid and then subjecting it to reduction treatment to obtain 4-formylbenzoic acid. This method is suitable for industrial production and can achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanal, 4-formyl- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Inorganic-ligand-supported copper catalyst for aerobic oxidation.
Reducing Agents: Various reducing agents can be used for the reduction of p-carboxybenzoyl chloride.
Major Products:
Carboxylic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Organic Compounds: Benzenepropanal, 4-formyl- serves as a building block in the synthesis of more complex organic compounds.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceuticals due to its reactivity and functional groups.
Industry:
Dyes and Polymers: The compound is used in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-formyl- involves its reactivity due to the presence of the formyl group and the benzene ring. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions . The benzene ring allows for electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Benzenepropanal: Similar structure but lacks the formyl group.
4-Formylbenzoic Acid: Contains a carboxylic acid group instead of the propanal group.
Uniqueness:
Properties
IUPAC Name |
4-(3-oxopropyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAFDCPGGFQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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